molecular formula C20H17BrN4O B11157967 2-(5-bromo-1H-indol-1-yl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide

2-(5-bromo-1H-indol-1-yl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide

Cat. No.: B11157967
M. Wt: 409.3 g/mol
InChI Key: FZVWCLNEXVZVMS-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-1-yl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide is a complex organic compound that features both indole and imidazole moieties. These structures are known for their significant roles in medicinal chemistry and organic synthesis due to their biological activities and chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is the initial bromination of indole to form 5-bromoindole, followed by the acylation of the indole nitrogen with an appropriate acyl chloride to introduce the acetamide group. The imidazole moiety can be introduced through a nucleophilic substitution reaction using a suitable imidazole derivative .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1H-indol-1-yl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups at the bromine position .

Scientific Research Applications

2-(5-bromo-1H-indol-1-yl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The indole and imidazole moieties can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-bromo-1H-indol-1-yl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide is unique due to its specific combination of indole and imidazole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H17BrN4O

Molecular Weight

409.3 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-N-[4-(imidazol-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C20H17BrN4O/c21-17-3-6-19-16(11-17)7-9-25(19)13-20(26)23-18-4-1-15(2-5-18)12-24-10-8-22-14-24/h1-11,14H,12-13H2,(H,23,26)

InChI Key

FZVWCLNEXVZVMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)NC(=O)CN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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